molecular formula C11H13FO2 B8201110 5-Fluoro-3-methyl-2-propoxybenzaldehyde

5-Fluoro-3-methyl-2-propoxybenzaldehyde

Cat. No.: B8201110
M. Wt: 196.22 g/mol
InChI Key: DCLSEXSIDKOBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methyl-2-propoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-propoxybenzaldehyde typically involves the introduction of the fluorine, methyl, and propoxy groups onto a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with appropriate reagents under acidic conditions to introduce the desired substituents. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times. Additionally, industrial production may utilize advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 5-Fluoro-3-methyl-2-propoxybenzoic acid.

    Reduction: 5-Fluoro-3-methyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methyl-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of these reactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 5-Fluoro-3-methyl-2-propoxybenzaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with oxidizing or reducing agents, leading to the formation of new chemical bonds and the release of by-products.

Comparison with Similar Compounds

5-Fluoro-3-methyl-2-propoxybenzaldehyde can be compared with other similar compounds, such as:

    5-Fluoro-2-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a propoxy group. This compound may have different reactivity and applications due to the difference in the alkoxy group.

    3-Methyl-2-propoxybenzaldehyde: Lacks the fluorine atom, which can significantly affect its chemical properties and reactivity.

    5-Fluoro-3-methylbenzaldehyde: Lacks the propoxy group, which can influence its solubility and interactions with other molecules.

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-3-methyl-2-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-4-14-11-8(2)5-10(12)6-9(11)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLSEXSIDKOBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.